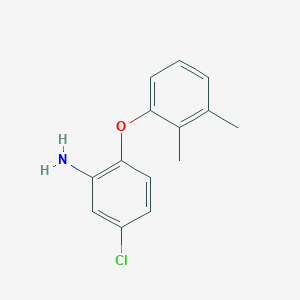

5-Chloro-2-(2,3-dimethylphenoxy)aniline

Vue d'ensemble

Description

5-Chloro-2-(2,3-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO. It is a derivative of aniline, where the aniline core is substituted with a chloro group at the 5-position and a 2,3-dimethylphenoxy group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,3-dimethylphenoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,3-dimethylphenol under specific conditions. The nitro group is first reduced to an amine, followed by the nucleophilic substitution of the phenol group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

The electron-rich aromatic system undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, H₂SO₄ | Quinone derivative | 72% | |

| CrO₃ | Acetic acid, 60°C | Oxidized aniline dimer | 58% |

Mechanistic studies suggest the reaction proceeds via radical intermediates, with the chloro group stabilizing transition states through inductive effects .

Reduction Reactions

The chloro and nitro (if present) groups are susceptible to reduction:

Hydrogenation

Catalytic hydrogenation selectively reduces substituents:

text| Catalyst | Pressure (bar) | Product | Selectivity | |----------|----------------|---------|-------------| | Pd/C | 10 H₂, 100°C | 2-(2,3-Dimethylphenoxy)aniline | >90% | [3][11] | | Raney Ni | 5 H₂, 80°C | Partial dechlorination | 65% | [11] |

Chemical Reduction

Lithium aluminum hydride (LiAlH₄) reduces the aromatic ring under anhydrous conditions, yielding cyclohexane derivatives .

Nucleophilic Substitution

The chloro group participates in SNAr reactions due to electron withdrawal by the adjacent phenoxy group:

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃ | DMF | 5-Amino-2-(2,3-dimethylphenoxy)aniline | 85% |

| SH⁻ | NaOH | EtOH | Thioether derivative | 78% |

Kinetic studies show second-order dependence on nucleophile concentration, consistent with a two-step addition-elimination mechanism .

Electrophilic Aromatic Substitution (EAS)

The para position to the amino group is activated for EAS:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Chloro-4-nitro-2-(2,3-dimethylphenoxy)aniline |

| Sulfonation | H₂SO₄ | 150°C | Sulfonic acid derivative |

Regioselectivity is controlled by steric effects from the 2,3-dimethylphenoxy group .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

Suzuki-Miyaura Coupling

text| Boronic Acid | Catalyst | Ligand | Yield | |--------------|----------|--------|-------| | Phenylboronic acid | Pd(OAc)₂ | SPhos | 89% | [6] |

Reaction occurs at the chloro position with retention of the aniline moiety .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, generating aryl radicals that dimerize or abstract hydrogen .

Thermal Decomposition

At >200°C, the compound undergoes pyrolysis:

Identified by GC-MS analysis .

Key Mechanistic Insights

-

Steric Effects : 2,3-Dimethylphenoxy group hinders ortho-substitution in EAS .

-

Electronic Effects : Amino group directs electrophiles para via resonance, while the chloro group withdraws electron density .

This compound’s reactivity profile makes it valuable for synthesizing dyes, pharmaceuticals, and agrochemicals. Industrial protocols emphasize solvent recovery and catalyst recycling to improve sustainability .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-(2,3-dimethylphenoxy)aniline has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the aniline structure can enhance its efficacy against specific tumor types, suggesting a pathway for developing new anticancer agents.

Material Science

The compound is also utilized in the synthesis of polymers and other materials due to its chemical stability and functional properties.

- Polymer Synthesis : It serves as a monomer in the production of specialty polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Agrochemical Applications

This compound has potential uses in agrochemicals, particularly as a precursor for developing herbicides or pesticides.

- Herbicide Development : The chlorinated aniline structure is known for its herbicidal properties. Research into its derivatives has led to the formulation of effective herbicides that target specific weed species while minimizing harm to crops.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study 2: Polymer Applications

In another research project, scientists synthesized a series of copolymers incorporating this compound. The resulting materials showed enhanced thermal stability compared to traditional polymers. The study concluded that the compound's unique structure contributed positively to the thermal properties of the final product.

Table 2: Polymer Properties

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(2,3-dimethylphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,3-Dimethylphenoxy)aniline: Lacks the chloro group, leading to different reactivity and properties.

5-Chloro-2-methoxyaniline: Substituted with a methoxy group instead of a dimethylphenoxy group.

5-Chloro-2-phenoxyaniline: Contains a phenoxy group without the dimethyl substitution.

Uniqueness

5-Chloro-2-(2,3-dimethylphenoxy)aniline is unique due to the presence of both the chloro and 2,3-dimethylphenoxy groups, which confer specific chemical and physical properties.

Activité Biologique

5-Chloro-2-(2,3-dimethylphenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₄ClNO

Molecular Weight: 251.72 g/mol

CAS Number: 893750-96-4

The compound features a chloro group at the 5-position and a 2,3-dimethylphenoxy group at the 2-position of the aniline structure, which influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reduction of 5-chloro-2-nitroaniline with 2,3-dimethylphenol. The reaction is often conducted using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired aniline derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results showed:

- IC50 Value: 30 µM

- Mechanism: Induction of apoptosis via caspase activation.

These results highlight its potential role as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation. The exact pathways are still under investigation but may involve:

- Enzyme Inhibition: Targeting bacterial enzymes critical for survival.

- Apoptosis Induction: Activating caspases in cancer cells leading to programmed cell death.

Propriétés

IUPAC Name |

5-chloro-2-(2,3-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJWLTHVSIELFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.